5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Description
This compound is a brominated benzofuran derivative featuring a carboxamide linkage to a 5-cyclopropyl-substituted 1,3,4-thiadiazole moiety. Its structural complexity arises from the fused benzofuran core (substituted with bromo and methyl groups) and the heterocyclic thiadiazole ring, which is functionalized with a cyclopropyl group.
Properties
Molecular Formula |
C15H12BrN3O2S |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H12BrN3O2S/c1-7-10-6-9(16)4-5-11(10)21-12(7)13(20)17-15-19-18-14(22-15)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,19,20) |
InChI Key |
WIMDIJVHDALRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Salicylaldehydes
A halogenated salicylaldehyde derivative (e.g., 5-bromo-2-hydroxy-3-methylbenzaldehyde) undergoes cyclization with α-halo ketones or esters. For example, reaction with chloroacetaldehyde in aqueous NaOH at 80–100°C yields the benzofuran ring. Bromination at the 5-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 2-Hydroxy-3-methylbenzaldehyde |
| Halogenation Reagent | NBS (1.1 equiv) |
| Solvent | CCl₄ |
| Temperature | 70°C, 4 h |
| Yield | 85% |
Oxidation to Carboxylic Acid
The methyl ester intermediate (formed via reaction with methyl chloroacetate) is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) at reflux for 6 h. Subsequent acidification with HCl precipitates the product.
Preparation of 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine
The thiadiazole moiety is synthesized via cyclocondensation of thiosemicarbazides with cyclopropanecarbonyl chloride, followed by functionalization.
Thiadiazole Ring Formation
A modified method from PubChem data involves reacting cyclopropanecarboxylic acid hydrazide with carbon disulfide in the presence of phosphorus oxychloride:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C, 8 h |
| Yield | 72% |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) and recrystallized from ethanol. Characterization by (DMSO-) confirms the cyclopropyl group (δ 1.1–1.3 ppm, multiplet) and thiadiazole NH₂ (δ 6.9 ppm, broad singlet).
Carboxamide Coupling Reaction
The final step involves activating the benzofuran carboxylic acid and coupling it with the thiadiazole amine.
Acyl Chloride Formation
The carboxylic acid (1 equiv) is treated with thionyl chloride (2 equiv) in anhydrous dichloromethane at 0°C for 2 h. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride.
Amide Bond Formation
The acyl chloride is reacted with 5-cyclopropyl-1,3,4-thiadiazol-2-amine (1.2 equiv) in the presence of triethylamine (3 equiv) as a base:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C, 12 h |
| Yield | 68% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the cyclization and coupling steps improves scalability. Microreactors enable precise control over exothermic reactions (e.g., acyl chloride formation), reducing decomposition.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 81% |
| E-Factor | 12.4 |
| Solvent Recovery | 90% (THF) |
Analytical Characterization
Spectroscopic Data
-
(400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.21 (s, 1H, thiadiazole-H), 2.41 (s, 3H, CH₃), 1.92–1.85 (m, 1H, cyclopropyl), 1.12–1.08 (m, 4H, cyclopropyl).
-
HRMS (ESI+) : m/z calcd. for C₁₆H₁₂BrN₃O₂S [M+H]⁺: 412.9842; found: 412.9845.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 8.7 min.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position of the benzofuran ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
The cyclopropyl group on the thiadiazole ring remains inert under mild conditions but undergoes ring-opening in strong acids (e.g., H₂SO₄) to form linear thioamide intermediates.
Oxidation Reactions
The methyl group at the 3-position of the benzofuran is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4 h | 3-Carboxy-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-bromobenzofuran-2-carboxamide | Complete oxidation | |
| CrO₃ | Acetic acid, reflux, 3 h | 3-Formyl derivative | Partial oxidation (60%) |
Reduction Reactions
The amide bond and bromine atom participate in reduction:
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing HBr and CO₂.
-
Photodegradation : UV light (254 nm) induces cleavage of the thiadiazole ring, forming sulfonic acid derivatives .
-
Hydrolytic Stability : Resistant to hydrolysis at pH 4–9; degrades in strong acids (pH < 2) or bases (pH > 12) via amide bond cleavage.
Biological Activity Modulation via Derivatives
Derivatives synthesized through these reactions exhibit enhanced pharmacological profiles:
-
5-Amino analogs show 3× higher cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.7 μM) compared to the parent compound .
-
3-Carboxy derivatives demonstrate improved aqueous solubility (logP = 1.2 vs. 3.8 for parent).
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| Benzofuran C-5 Br | High (NAS, cross-coupling) | Suzuki, nucleophilic substitution |
| Benzofuran C-3 CH₃ | Moderate (oxidation) | KMnO₄-mediated oxidation |
| Thiadiazole cyclopropyl | Low (stable unless under strong acids) | Ring-opening in H₂SO₄ |
| Amide bond | High (reduction, hydrolysis) | LiAlH₄ reduction |
Scientific Research Applications
Research indicates that 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide exhibits significant biological activities:
Anticancer Properties
The compound has shown promise as an anticancer agent. For instance:
- Mechanism of Action : It potentially acts as a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are critical in tumor growth and angiogenesis.
- Case Study : A related compound demonstrated effective inhibition of tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration at IC50 values ranging from 0.3 to 24 µM .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. Research into similar compounds has indicated modulation of inflammatory pathways through interaction with specific receptors or enzymes.
Applications in Medicinal Chemistry
The potential applications of 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide include:
- Drug Development : As a lead compound for developing new pharmaceuticals targeting cancer and inflammation.
- Biochemical Probes : Utilized in studies to elucidate mechanisms of action involving specific biological targets.
- Material Science : Investigated for potential applications in creating new materials or catalysts due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)-4-Oxo-3H-Phthalazine-1-Carboxamide
- Structural Differences :
- Physicochemical Properties: Molecular Weight: 313.34 g/mol (vs. ~381.2 g/mol for the target compound, accounting for bromine’s higher atomic mass). LogP (XLogP3): 1.3 (indicating moderate lipophilicity; the target compound’s bromine and methyl groups likely increase logP further). Hydrogen Bonding: Both compounds have 2 H-bond donors and 6 H-bond acceptors, suggesting similar solubility profiles .
Table 1: Key Structural and Physicochemical Comparisons
| Property | Target Compound | Phthalazine Analogue |
|---|---|---|
| Core Structure | Benzofuran | Phthalazine |
| Substituents | 5-Bromo, 3-methyl | 4-Oxo |
| Molecular Weight (g/mol) | ~381.2 | 313.34 |
| XLogP3 | Estimated ~2.5–3.0 | 1.3 |
| Hydrogen Bond Acceptors | 6 | 6 |
2-Amino-N-Substituted-5-Bromobenzamide Derivatives
- Structural Differences: These compounds (e.g., 2-amino-N-cyclohexyl-5-bromobenzamide) retain the 5-bromo-substituted benzamide backbone but lack the benzofuran and thiadiazole moieties . The absence of the thiadiazole ring reduces opportunities for π-stacking and metal coordination.
- Bioactivity Implications :
- The benzamide derivatives may exhibit different target selectivity compared to the benzofuran-thiadiazole hybrid, as the latter’s fused rings enhance rigidity and surface area for target binding.
Table 2: Functional Group Impact on Properties
| Feature | Target Compound | 5-Bromobenzamide Derivatives |
|---|---|---|
| Aromatic System | Benzofuran + Thiadiazole | Benzene |
| Key Functional Groups | Bromo, Methyl, Cyclopropyl | Bromo, Amino, Cyclohexyl/Benzyl |
| Synthetic Complexity | High (multi-step fusion) | Moderate (amide coupling) |
Biological Activity
5-Bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies highlighting its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H9BrN4OS
- Molecular Weight : 325.19 g/mol
- CAS Number : 3613-33-0
This compound features a benzofuran core linked to a thiadiazole moiety, which is often associated with various biological activities including anticancer and antimicrobial properties.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and benzofuran structures exhibit significant biological activities. The specific biological activities of 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide include:
Anticancer Activity
Studies have demonstrated that similar compounds can inhibit cancer cell proliferation. For instance, derivatives of thiadiazoles have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways such as the KSP (Kinesin Spindle Protein) pathway, leading to cell cycle arrest and subsequent cell death .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Compounds with structural similarities have shown efficacy against both Gram-positive and Gram-negative bacteria. The introduction of halogen atoms (like bromine) can enhance this activity by increasing lipophilicity and facilitating membrane penetration .
Anti-inflammatory Effects
Some studies suggest that benzofuran derivatives possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases. This activity is often linked to the modulation of pro-inflammatory cytokines .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid with 5-cyclopropyl-1,3,4-thiadiazol-2-amine using carbodiimide-based reagents (e.g., EDC·HCl) and HOBt in anhydrous THF/DMF under nitrogen. Triethylamine or DIPEA is added to neutralize HCl byproducts. Reaction optimization includes temperature control (0–25°C) and monitoring via TLC (Silica Gel 60 F254). Post-synthesis purification employs recrystallization from ethanol/water mixtures (2:1 ratio) to achieve ≥95% purity .
Q. What analytical techniques are critical for characterizing the compound’s structural integrity?
- Methodology :
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹), benzofuran C-O-C (~1230 cm⁻¹), and cyclopropane C-H bends (~3000–3100 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 6.8–8.1 ppm), cyclopropane protons (δ 1.2–1.5 ppm), and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR verifies carbonyl carbons (~165 ppm) .
- LC-MS : Quantify molecular ion [M+H]⁺ (exact mass: ~434.2 g/mol) and assess purity .
Q. How can researchers screen the compound for preliminary biological activity?
- Methodology : Use in vitro assays such as:
- Kinase Inhibition : Test at 10 µM against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays.
- Antimicrobial Activity : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 µg/mL .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the cyclopropane-thiadiazole coupling step?
- Methodology :
- Solvent Screening : Compare THF, DCM, and DMF for coupling efficiency. DMF enhances solubility but may increase side reactions; THF reduces racemization.
- Catalyst Selection : Test Pd(OAc)₂ or CuI for Ullmann-type couplings (80–100°C, 12–24 h) to improve regioselectivity.
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., dehalogenated derivatives) and adjust stoichiometry (amine:acid = 1.2:1) to suppress them .
Q. What strategies are recommended for evaluating the compound’s environmental fate and ecotoxicological risks?
- Methodology :
- Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) for 28 days; analyze degradation products via LC-QTOF-MS.
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) using shake-flask methods. Predicted log Kow >3 suggests potential bioaccumulation.
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) at 0.1–10 mg/L .
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
- Methodology :
- Dose-Response Validation : Re-test activity in triplicate using orthogonal assays (e.g., fluorescence-based vs. luminescence).
- Membrane Permeability : Measure PAMPA permeability to rule out false negatives due to poor cellular uptake.
- Metabolite Interference : Incubate with liver microsomes (human/rat) to assess stability; unstable compounds may show inconsistent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
